4,4,4-trifluoro-2-hydroxy-2-methylbutanoic acid
Description
Significance of Organofluorine Chemistry in Contemporary Research
Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has become a cornerstone of modern chemical sciences, influencing everything from pharmaceuticals to advanced materials. wikipedia.orgnih.gov The unique properties of the fluorine atom are central to this impact.
| Property | Hydrocarbon Analogue | Organofluorine Compound | Impact of Fluorination |
| Bond Energy (C-X) | C-H (~413 kJ/mol) | C-F (~485 kJ/mol) | Increased bond strength and stability. chinesechemsoc.org |
| Electronegativity | H (2.20) | F (3.98) | Creates a strong bond dipole (Cδ+-Fδ-), altering electronic properties. chinesechemsoc.org |
| Metabolic Stability | Prone to C-H oxidation | Resistant to oxidative metabolism | Enhanced drug lifetime and bioavailability. acs.org |
| Lipophilicity | Variable | Generally increased | Can improve membrane permeability. chinesechemsoc.org |
This table provides a generalized comparison of properties influenced by the substitution of hydrogen with fluorine.
The unique properties conferred by fluorine are leveraged in the development of advanced materials. Fluoropolymers, such as polytetrafluoroethylene (Teflon), are known for their chemical inertness and low friction coefficients. wikipedia.org Organofluorine compounds are also integral to the design of liquid crystals, solar cells, and fuel cells. researchgate.net In the realm of organic synthesis, fluorinated molecules serve as specialized reagents. For instance, triflic acid (CF₃SO₃H) and trifluoroacetic acid (CF₃CO₂H) are exceptionally strong acids used widely as catalysts due to the electron-withdrawing trifluoromethyl group that stabilizes the conjugate base. wikipedia.org
The Foundational Importance of Alpha-Hydroxy Carboxylic Acids in Organic Synthesis
Alpha-hydroxy carboxylic acids (AHAs) are a class of organic compounds characterized by a hydroxyl group attached to the carbon atom adjacent to the carboxyl group. wikipedia.org This structural motif makes them highly valuable in synthetic chemistry.
Many alpha-hydroxy acids are chiral, meaning they exist as non-superimposable mirror images (enantiomers). The ability to synthesize enantiomerically pure compounds is critical in pharmacology, as different enantiomers of a drug can have vastly different biological activities. Chiral AHAs serve as invaluable starting materials, or "chiral building blocks," for the synthesis of complex, enantiomerically pure molecules, including natural products and pharmaceuticals. nih.govrsc.org Their two functional groups—the hydroxyl and the carboxylic acid—offer multiple points for chemical modification, making them versatile intermediates for constructing more elaborate molecular architectures. nih.govresearchgate.netnih.gov
| Bioisostere Example | pKa Range | Key Features |
| Carboxylic Acid | 4–5 | Anionic at physiological pH, strong H-bond acceptor. |
| Tetrazole | ~5 | Anionic, considered a close mimic of the carboxylate group. drughunter.com |
| Sulfonamide | 9–10 | Weaker acid, can increase lipophilicity and metabolic stability. drughunter.com |
| Hydroxamic Acid | ~9 | Can chelate metal ions, but may have metabolic liabilities. nih.gov |
| Boronic Acid | ~9 | Neutral at physiological pH, can form reversible covalent bonds. drughunter.com |
This table presents common bioisosteres for the carboxylic acid functional group and their general properties.
Positioning of 4,4,4-trifluoro-2-hydroxy-2-methylbutanoic acid within Chemical Research Paradigms
This compound, also known by the synonym (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid, is a molecule that embodies the principles of both organofluorine chemistry and alpha-hydroxy acid synthesis. It is a chiral AHA that incorporates a trifluoromethyl (CF₃) group. This specific combination of features makes it a valuable synthetic intermediate. Research has identified this compound as an important precursor for the preparation of therapeutic amides. google.com The development of methods to produce specific enantiomers (the 'S' or 'R' forms) of this acid highlights its significance in the synthesis of optically active pharmaceutical ingredients, where precise three-dimensional structure is paramount for efficacy. google.com
Rationale for Investigating Trifluorinated Alpha-Hydroxy Butanoic Acid Systems
The motivation for investigating systems like this compound is rooted in the predictable and powerful effects of trifluoromethyl (CF3) groups on organic molecules. The CF3 group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms, which can significantly impact the properties of adjacent functional groups. mdpi.com Its introduction is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. nih.gov
In the context of an alpha-hydroxy butanoic acid, the trifluoromethyl group is expected to increase the acidity of the carboxylic acid. This alteration can influence the molecule's reactivity and its interactions within a biological system. Furthermore, the CF3 group can serve as a bioisostere for other chemical groups, like a methyl or ethyl group, allowing for the modification of a molecule's shape and electronic profile while potentially enhancing its efficacy and resistance to metabolic breakdown. nih.gov
Table 1: General Physicochemical Effects of Trifluoromethyl Group Incorporation
| Property | Effect of Trifluoromethyl (CF3) Group | Rationale |
|---|---|---|
| Lipophilicity | Increases | The CF3 group is more lipophilic than a methyl group, which can improve a molecule's ability to cross cell membranes. nih.gov |
| Metabolic Stability | Increases | The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, prolonging the molecule's active lifetime. mdpi.comnih.gov |
| Acidity | Increases acidity of nearby protons (e.g., in carboxylic acids) | The strong electron-withdrawing nature of the CF3 group stabilizes the conjugate base, making the parent acid stronger. nih.gov |
| Binding Affinity | Can enhance binding to biological targets | The CF3 group can participate in specific interactions (e.g., hydrogen bonding, dipole-dipole) and increase hydrophobic interactions. nih.gov |
Evolution of Research Interests in Fluorinated Hydroxy Acids
The field of organofluorine chemistry began prior to the isolation of elemental fluorine itself, but its industrial development accelerated dramatically during World War II for military applications. In the post-war era, research shifted towards commercial products, leading to the creation of fluoropolymers and refrigerants. A pivotal moment for medicinal chemistry came with the discovery of the anticancer properties of 5-fluorouracil (B62378) in the 1950s, sparking decades of interest in fluorinated pharmaceuticals. researchgate.net The first FDA-approved fluorinated drug, fludrocortisone, was introduced in 1954, and by recent estimates, approximately 20% of all commercial pharmaceuticals contain fluorine. acs.org
Research into alpha-hydroxy acids followed a different trajectory. While known for much longer, their prominence in dermatology and cosmetics surged in the latter half of the 20th century. nih.gov Scientists demonstrated their effectiveness in treating skin conditions by promoting the shedding of surface skin cells. fda.gov
The convergence of these two fields—the synthesis of fluorinated hydroxy acids—is a more recent development. It represents a mature stage in drug design, where chemists combine well-understood functional groups and molecular scaffolds in a rational manner to create new chemical entities with enhanced properties for pharmaceutical or agrochemical applications. The continued development of novel fluorination methods has made complex molecules like this compound more accessible for study. nih.gov
Table 2: Basic Chemical Properties of this compound
| Identifier | Value |
|---|---|
| Molecular Formula | C5H7F3O3 |
| Molecular Weight | 172.10 g/mol |
| Synonyms | 4,4,4-Trifluoro-α-hydroxy-α-methylbutyric acid |
| CAS Number | Not available |
Note: This compound is not widely documented in scientific literature, and as such, extensive experimental data on its properties is not publicly available.
Properties
CAS No. |
1824248-50-1 |
|---|---|
Molecular Formula |
C5H7F3O3 |
Molecular Weight |
172.10 g/mol |
IUPAC Name |
4,4,4-trifluoro-2-hydroxy-2-methylbutanoic acid |
InChI |
InChI=1S/C5H7F3O3/c1-4(11,3(9)10)2-5(6,7)8/h11H,2H2,1H3,(H,9,10) |
InChI Key |
KTCYYOZQCRIAAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(F)(F)F)(C(=O)O)O |
Purity |
95 |
Origin of Product |
United States |
Advanced Methodologies for the Synthesis of 4,4,4 Trifluoro 2 Hydroxy 2 Methylbutanoic Acid and Its Derivatives
Direct Synthetic Routes to 4,4,4-trifluoro-2-hydroxy-2-methylbutanoic acid
Direct, non-stereoselective methods provide access to the racemic form of this compound. These routes are often valuable for producing the compound as a precursor for further resolution or for applications where stereochemistry is not critical.
Hydrolytic Approaches from Precursor Ester Derivatives
A common and straightforward method for the synthesis of carboxylic acids is the hydrolysis of their corresponding ester precursors. This transformation can be achieved under either basic or acidic conditions.
Base-Catalyzed Hydrolysis (Saponification): In this approach, an ester of this compound is treated with an aqueous solution of a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). The reaction, known as saponification, involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This process is irreversible and typically proceeds to completion. The initial product is the carboxylate salt, which is then protonated in a subsequent acidic workup step to yield the final carboxylic acid. Methanol (B129727) or ethanol (B145695) is often used as a co-solvent to increase the solubility of the ester.
A representative reaction is the hydrolysis of a methyl or ethyl ester of the target acid. The reaction mixture is typically heated to reflux to ensure completion.
| Step | Reagents & Conditions | Product |
| 1. Saponification | 1. Ester precursor in MeOH/H₂O 2. KOH or NaOH, reflux | Potassium or Sodium 4,4,4-trifluoro-2-hydroxy-2-methylbutanoate |
| 2. Acidification | Aqueous HCl or H₂SO₄, 0 °C to RT | This compound |
Acid-Catalyzed Hydrolysis: Alternatively, the ester can be hydrolyzed under acidic conditions. This is the reverse of a Fischer esterification. The ester is heated in the presence of a large excess of water with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. This reaction is an equilibrium process, and the use of excess water drives it toward the formation of the carboxylic acid and alcohol.
Oxidative Pathways from Fluorinated Alcohol Precursors
Another potential direct route involves the selective oxidation of a suitable fluorinated alcohol precursor. A logical precursor for this compound would be 1,1,1-trifluoro-2-methylbutane-2,3-diol. This diol possesses the required carbon skeleton and the tertiary alcohol at the C-2 position. The synthesis would require the selective oxidation of the primary alcohol at the C-3 position (which becomes C-1 in the final acid) to a carboxylic acid.
Achieving this selectivity can be challenging due to the presence of the tertiary alcohol. However, various modern oxidative reagents are known to selectively oxidize primary alcohols to carboxylic acids. A two-step process is often employed, first oxidizing the primary alcohol to an aldehyde, followed by further oxidation to the carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄) under controlled conditions or stronger oxidizing systems like Jones reagent (CrO₃ in sulfuric acid) could potentially effect this transformation, although careful optimization would be required to avoid degradation of the molecule. The oxidation of pinonic acid by OH radicals, for instance, demonstrates that oxidation can be initiated by hydrogen atom abstraction from various sites on a molecule. copernicus.org
Stereoselective Synthesis of Enantiopure this compound and Related Chiral Fluorinated Acids
Producing enantiomerically pure forms of the target molecule is crucial for pharmaceutical applications. This requires asymmetric synthesis strategies that can control the formation of the chiral center at the C-2 position.
Chiral Auxiliary-Mediated Asymmetric Synthesis
Chiral auxiliaries are one of the most reliable tools for asymmetric synthesis. google.com A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to direct a subsequent chemical reaction in a diastereoselective manner. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product and allowing for the recovery of the auxiliary. wikipedia.org
Oxazolidinone Auxiliaries: Oxazolidinones, often referred to as Evans auxiliaries, are highly effective for stereocontrolled synthesis, including aldol (B89426), alkylation, and hydroxylation reactions. wikipedia.orgresearchgate.net To synthesize an α-hydroxy-α-methyl acid, an N-propionyl oxazolidinone would be used as the starting material.
The general process involves these key steps:
Enolate Formation: The N-propionyl oxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), to form a Z-enolate. The chiral auxiliary's bulky substituents effectively shield one face of the enolate.
Asymmetric Electrophilic Hydroxylation: The enolate is then reacted with an electrophilic oxygen source, such as a 2-sulfonyloxaziridine (e.g., Davis oxaziridine). The chiral auxiliary directs the approach of the electrophile to the less sterically hindered face of the enolate, resulting in the formation of a new stereocenter with high diastereoselectivity.
Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved from the product. Mild hydrolytic conditions, for example using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), can remove the auxiliary to yield the enantiomerically pure α-hydroxy acid without epimerization of the newly formed chiral center.
Pseudoephedrine Derivatives: Pseudoephedrine is another effective and inexpensive chiral auxiliary derived from a natural product. nih.govacs.org Similar to oxazolidinones, it can be used to form chiral amides that direct stereoselective reactions at the α-carbon. nih.govacs.orgharvard.edu
The synthetic sequence is analogous to the Evans auxiliary method:
Amide Formation: Pseudoephedrine is acylated with propionyl chloride or a related derivative to form the corresponding tertiary amide. wikipedia.org
Diastereoselective Enolate Reaction: The amide is deprotonated with a strong base like LDA, typically in the presence of lithium chloride, to form a rigid chelated Z-enolate. This enolate can then undergo a highly diastereoselective reaction, such as an aldol condensation or hydroxylation. nih.govdocumentsdelivered.com The stereochemical outcome is controlled by the conformation of the chelated enolate, where the pseudoephedrine scaffold dictates the trajectory of the incoming electrophile.
Auxiliary Removal: The final product is liberated by hydrolysis of the amide bond under acidic (e.g., 9N H₂SO₄) or basic conditions, which yields the desired enantiomerically enriched α-hydroxy acid. nih.gov
The following table summarizes the diastereoselectivities achieved in alkylation reactions using pseudoephenamine, a closely related auxiliary, which demonstrates the high level of stereocontrol possible with this method. nih.gov
| Substrate (R-X) | Product | Diastereomeric Ratio (dr) |
| MeI | α-methyl amide | >19:1 |
| BnBr | α-benzyl amide | >19:1 |
| Allyl Iodide | α-allyl amide | >19:1 |
Chiral Nickel(II) complexes have emerged as powerful tools for the asymmetric synthesis of non-canonical α-amino acids. nih.govnih.gov These methods typically utilize a Ni(II) complex of a Schiff base formed between glycine (B1666218) (or another amino acid) and a chiral ligand. The complex serves as a chiral glycine enolate equivalent.
The general mechanism involves:
Complex Formation: A Schiff base is formed between glycine and a chiral ligand, which then coordinates to a Ni(II) salt to form a square-planar complex.
Deprotonation and Alkylation: The complex is deprotonated at the α-carbon of the glycine unit using a base. The planar, rigid structure of the complex, along with the chiral ligand, blocks one face of the resulting enolate.
Stereoselective Reaction: The chiral enolate reacts with an electrophile with high diastereoselectivity.
Hydrolysis: The complex is hydrolyzed with aqueous acid to release the new, enantiomerically pure α-amino acid, and the chiral ligand can be recovered.
While this methodology is exceptionally well-established for the synthesis of fluorinated α-amino acids with high enantiopurity (>94% ee) on a gram scale, its direct application to the synthesis of α-hydroxy acids like this compound is not established. nih.govnih.gov The scaffold is specifically designed as a glycine equivalent to introduce an amino group, not a hydroxyl group. A significant modification of the starting complex, potentially replacing glycine with glycolic acid, would be necessary to adapt this powerful stereocontrol strategy for α-hydroxy acid synthesis.
Enzymatic Biocatalytic Approaches for Enantioselective Production
Enzymatic catalysis offers a green and highly selective alternative to traditional chemical synthesis. For the production of enantiomerically pure this compound, nitrilases and dehydrogenases are particularly relevant.
Nitrilases (EC 3.5.5.1) catalyze the direct hydrolysis of nitriles to carboxylic acids. nih.gov This one-step conversion under mild conditions makes them attractive for industrial applications. The enantioselective hydrolysis of α-hydroxy nitriles is a key step in producing chiral α-hydroxy carboxylic acids.
Research Findings:
The enantioselective synthesis of (S)-2-cyano-2-methylpentanoic acid has been demonstrated using a nitrilase from Rhodococcus rhodochrous J1 expressed in Escherichia coli. nih.gov This process achieved a 96% enantiomeric excess (e.e.) and produced 80 g/L of the product with a 97% molar yield. nih.gov While this specific example does not involve a trifluoromethylated substrate, it highlights the potential of nitrilases for the enantioselective hydrolysis of sterically hindered α-substituted nitriles.
A study on the nitrilase bll6402 from Bradyrhizobium japonicum USDA110 showed biocatalytic enantioselective hydrolysis of β-hydroxy nitriles to the corresponding (S)-enriched β-hydroxy carboxylic acids. nih.govresearchgate.net Interestingly, this enzyme did not show enantioselectivity for the hydrolysis of α-hydroxy nitriles like mandelonitrile, indicating that substrate structure is critical for stereorecognition. nih.govresearchgate.net
For the synthesis of this compound, a suitable nitrilase would need to selectively hydrolyze one enantiomer of the corresponding cyanohydrin, 4,4,4-trifluoro-2-hydroxy-2-methylbutanenitrile. The selection or engineering of a nitrilase with high activity and enantioselectivity towards this specific substrate is a crucial research objective.
Table 1: Examples of Nitrilase-Catalyzed Hydrolysis
| Enzyme Source | Substrate | Product | Enantiomeric Excess (e.e.) | Reference |
| Rhodococcus rhodochrous J1 | 2-methyl-2-propylmalononitrile | (S)-2-cyano-2-methylpentanoic acid | 96% | nih.gov |
| Bradyrhizobium japonicum USDA110 | Aromatic β-hydroxy nitriles | (S)-β-hydroxy carboxylic acids | Not specified | nih.govresearchgate.net |
Dehydrogenases are enzymes that catalyze the reversible oxidation or reduction of a substrate, often with high stereoselectivity. In the context of this compound synthesis, a dehydrogenase could be used for the stereoselective reduction of the corresponding keto acid, 4,4,4-trifluoro-2-oxo-2-methylbutanoic acid.
Research Findings:
Biocatalytic methods are effectively used in the synthesis of chiral α-hydroxy ketones through enzymatic reduction. cabidigitallibrary.org Dehydrogenase enzymes are employed for these biotransformation studies to produce valuable chiral alcohols for the pharmaceutical industry. cabidigitallibrary.org The development of enzymatic asymmetric synthesis of chiral amino acids often involves the asymmetric reductive amination of keto acids, a process mechanistically similar to the reduction of a keto acid to a hydroxy acid. rsc.org
The success of this approach hinges on the identification of a dehydrogenase that can accommodate the trifluoromethylated keto acid as a substrate and reduce it with high enantioselectivity. The choice of co-factor (e.g., NADH or NADPH) and a suitable regeneration system is also critical for the economic feasibility of this process.
Emerging and Catalytic Methods for Trifluoromethylated Carboxylic Acid Systems
Recent advances in catalysis have opened new avenues for the synthesis of trifluoromethylated compounds. These methods often offer improved efficiency, broader substrate scope, and milder reaction conditions.
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for building molecular complexity.
Research Findings:
A facile method for preparing α-trifluoromethyl carboxylic acids and esters involves multicomponent coupling reactions between gem-difluoroalkenes, cesium fluoride (B91410), and carbon dioxide. researchgate.netx-mol.com This approach generates the desired products in moderate to excellent yields. researchgate.netx-mol.com This strategy could potentially be adapted for the synthesis of this compound by using a suitably substituted gem-difluoroalkene.
The use of carbon dioxide as a C1 building block is a key aspect of sustainable chemistry. In the context of trifluoromethylated carboxylic acid synthesis, CO2 can be incorporated to form the carboxyl group.
Research Findings:
The aforementioned multicomponent reaction exemplifies a carbon dioxide fixation strategy. researchgate.netx-mol.com The reductive acetyl-coenzyme A (CoA) pathway, also known as the Wood-Ljungdahl pathway, is a biological process that synthesizes acetyl-CoA from two molecules of CO2. amazonaws.com While this is a biological pathway, the principles of CO2 reduction and incorporation can inspire the development of new chemical catalysts for carboxylation reactions.
Decarboxylative cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In this context, a carboxylic acid is used as a readily available and stable precursor to a radical intermediate, which then undergoes trifluoromethylation.
Research Findings:
An efficient method for the conversion of aliphatic carboxylic acids to trifluoromethyl groups has been developed using a combination of photoredox and copper catalysis. nih.govscispace.comnih.gov This transformation exhibits a wide functional group tolerance. nih.govscispace.comnih.gov Another study presents a silver-catalyzed decarboxylative trifluoromethylation method for aliphatic carboxylic acids. organic-chemistry.org
Visible-light-induced decarboxylative trifluoromethylation of α,β-unsaturated carboxylic acids using the Togni reagent as the CF3 source has also been reported. rsc.org Furthermore, an electrochemical approach for the decarboxylative trifluoromethylation of α,β-unsaturated carboxylic acids has been demonstrated using the Langlois reagent (CF3SO2Na) under catalyst- and external oxidant-free conditions. organic-chemistry.org
While these methods typically replace a carboxyl group with a trifluoromethyl group, they underscore the increasing sophistication of trifluoromethylation chemistry. To synthesize this compound via a decarboxylative route, one might envision a strategy involving the trifluoromethylation of a suitable precursor carboxylic acid.
Table 2: Summary of Decarboxylative Trifluoromethylation Methods
| Catalytic System | Substrate Type | Trifluoromethyl Source | Reference |
| Photoredox/Copper | Aliphatic Carboxylic Acids | Togni's reagent | nih.govscispace.comnih.gov |
| Silver | Aliphatic Carboxylic Acids | (bpy)Cu(CF3)3 | organic-chemistry.org |
| Photoredox | α,β-Unsaturated Carboxylic Acids | Togni reagent | rsc.org |
| Electrochemical | α,β-Unsaturated Carboxylic Acids | Langlois reagent | organic-chemistry.org |
Decarboxylative Trifluoromethylation Reactions
Photo-redox Catalysis in C-CF3 Bond Formation
Photo-redox catalysis has become a powerful tool for organic synthesis, offering mild and environmentally benign conditions for a variety of transformations. nih.gov In the context of C-CF3 bond formation, this approach typically involves the generation of a trifluoromethyl radical (•CF3) from a suitable precursor. Visible light irradiation excites a photocatalyst, which can then engage in a single-electron transfer (SET) process with a CF3 source. nih.govresearchgate.net
For instance, a cobalt(III)-CF3 complex can be activated by visible light, leading to the homolytic cleavage of the Co-CF3 bond to generate a •CF3 radical. acs.org This radical can then be trapped by a suitable organic substrate, such as an arene or heteroarene, to form the desired C-CF3 bond. acs.org The catalytic cycle is completed by the regeneration of the active cobalt complex. acs.org Ruthenium complexes, such as Ru(Phen)3Cl2, are also employed as photocatalysts, utilizing reagents like CF3SO2Cl as the source for both the trifluoromethyl radical and a chloride ion under visible light. acs.org These photoredox strategies provide a versatile platform for introducing the trifluoromethyl group, a key structural motif in this compound. nih.govnih.gov
Deoxyfluorination Protocols from Acyl Fluoride Precursors
A direct and efficient method for synthesizing trifluoromethyl compounds involves the deoxyfluorination of acyl fluoride precursors. nih.govbeilstein-journals.org This transformation converts a C(=O)F group into a CF3 group. A notable protocol utilizes a combination of FLUOLEAD® (a deoxofluorinating agent) and Olah's reagent (nHF·pyridine) under solvent-free conditions. nih.govresearchgate.net This method has demonstrated high efficacy, converting various aryloyl, (heteroaryl)oyl, and aliphatic acyl fluorides into their corresponding trifluoromethyl products with yields up to 99%. nih.govbeilstein-journals.orgresearchgate.net
The reaction is typically conducted at elevated temperatures (e.g., 70 °C) and shows broad functional group tolerance. beilstein-journals.org The proposed mechanism involves the activation of FLUOLEAD® by the hydrogen fluoride-pyridine complex, which facilitates the nucleophilic attack by the carbonyl oxygen of the acyl fluoride. nih.govbeilstein-journals.org A subsequent cascade of events leads to the release of the trifluoromethylated product. nih.govbeilstein-journals.org This strategy's utility has been demonstrated in the conversion of drug-like molecules, underscoring its potential in complex syntheses. nih.govbeilstein-journals.org
Table 1: Substrate Scope for Deoxyfluorination of Acyl Fluorides
| Acyl Fluoride Substrate | Product | Yield (%) | Reference |
|---|---|---|---|
| Biarylacyl fluoride 1a | Corresponding CF3 compound 2a | 95-99 | researchgate.net |
| Biarylacyl fluoride 1b | Corresponding CF3 compound | 95-99 | researchgate.net |
| Substrate with p-methyl group (2c-f) | Corresponding CF3 products | Good to excellent | researchgate.net |
| Substrates 2g and 2h | Corresponding CF3 products | 99 | researchgate.net |
| Probenecid derivative 1q | Corresponding CF3 compound | 97 | nih.govbeilstein-journals.org |
| Febuxostat derivative 1r | Corresponding CF3 compound 2r | 73 (at 100 °C) | nih.govbeilstein-journals.org |
Transition Metal-Catalyzed Hydrofluoroalkylation of Alkenes with Fluoroalkyl Carboxylic Acids
The hydrofluoroalkylation of alkenes is a direct approach to introduce fluoroalkyl groups onto an aliphatic chain. nih.gov Recent advancements have established cooperative iron-photocatalysis and thiol-catalyzed hydrogen atom transfer (HAT) as a general method for this transformation. nih.govnih.gov This protocol utilizes inexpensive and abundant fluoroalkyl carboxylic acids as the fluoroalkyl source, avoiding the need for harsh oxidants or precious metal catalysts. nih.govnih.govresearchgate.net
Iron-Photocatalyzed Approaches for Trifluoromethyl Alkyl Acyloins
Building on the principles of iron photocatalysis, specific methods have been developed for the synthesis of trifluoromethyl alkyl acyloins (α-hydroxy-α-trifluoromethyl compounds). These approaches often rely on an iron-mediated ligand-to-metal charge transfer (LMCT) process. researchgate.netnih.govrsc.org In this process, visible light irradiation of an iron(III)-fluoroalkylcarboxylate complex triggers an internal electron transfer, generating a Fe(II) species and a carboxyl radical. nih.gov
This carboxyl radical rapidly undergoes decarboxylation to produce a trifluoromethyl radical. nih.gov The trifluoromethyl radical can then participate in subsequent bond-forming reactions to construct the acyloin scaffold. For example, iron-catalyzed three-component reactions involving styrenes, a trifluoromethyl source like NaSO2CF3, and benzoic acids can yield ester-containing organofluorine compounds. rsc.org The development of Brønsted acid-unlocked iron LMCT platforms has further expanded the scope of these reactions, allowing for the activation of otherwise inert haloalkylcarboxylates. researchgate.net
Synthesis of Structural Analogues and Key Intermediates for this compound
The synthesis of structural analogues and key intermediates provides access to the core structure of this compound and allows for the exploration of related chemical space.
Preparation of 3-Amino-3-aryl-4,4,4-trifluorobutanoic Acid Esters as Scaffolds
Amino-trifluorobutanoic acids are crucial scaffolds in drug design. nih.govresearchgate.net Methods for their synthesis often involve the reaction of trifluoroacetoacetic esters with amines. google.com A two-stage process has been developed for preparing 3-amino-4,4,4-trifluorocrotonic esters, which are valuable precursors. google.comgoogle.com This involves first reacting an alkyl trifluoroacetate (B77799) with an alkyl acetate (B1210297) in the presence of an alkali metal alkoxide to form an enolate of a trifluoroacetoacetic ester. google.com This enolate is then reacted directly with an amine in the presence of an acid to yield the desired 3-amino-4,4,4-trifluorocrotonic ester in high yield. google.com
For asymmetric synthesis, methods employing recyclable chiral auxiliaries have been developed. nih.govnih.gov For example, a Ni(II) complex of a glycine Schiff base can be alkylated with CF3–CH2–I. nih.govnih.gov Subsequent disassembly of the resulting complex yields the chiral auxiliary and the desired enantiomerically pure 2-amino-4,4,4-trifluorobutanoic acid, which can be further derivatized. nih.govnih.gov
Synthetic Strategies for Alpha-Trifluoromethyl Acyloins from Carboxylic Acids
Direct synthesis of α-trifluoromethyl acyloins from carboxylic acids provides a streamlined route to these important structures. One novel transformation involves the reaction of α-hydroxy acids with trifluoroacetic anhydride (B1165640) (TFAA) in the presence of pyridine. nih.gov This method is noted for its practicality due to the ready availability of starting materials and ease of operation. nih.gov
Another advanced strategy employs visible-light-induced nickel-catalyzed cross-coupling of alkyl carboxylic acids with N-trifluoroethoxyphthalimide. researchgate.net This method proceeds via an α-hydroxytrifluoroethyl radical generated from a photoactive electron donor-acceptor (EDA) complex. researchgate.netuab.cat The combination of photoredox and nickel catalysis allows for the asymmetric synthesis of enantioenriched α-trifluoromethyl acyloins, highlighting the sophisticated catalytic systems being developed for the synthesis of complex fluorinated molecules. researchgate.net
Chemical Reactivity and Advanced Transformations of 4,4,4 Trifluoro 2 Hydroxy 2 Methylbutanoic Acid
Nucleophilic Substitution Reactions Involving the Trifluoromethyl Group
The trifluoromethyl (CF₃) group is notoriously resistant to nucleophilic substitution. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, and the fluorine atoms are poor leaving groups. Furthermore, the electron density on the fluorine atoms creates an electrostatic repulsion towards incoming nucleophiles, and there is no low-energy empty orbital on the carbon atom to accept the electron pair from a nucleophile. Consequently, direct displacement of a fluoride (B91410) ion from the CF₃ group of 4,4,4-trifluoro-2-hydroxy-2-methylbutanoic acid by a nucleophile is not a synthetically viable transformation under conventional nucleophilic substitution conditions. The literature on such transformations is exceedingly scarce, reflecting the chemical inertness of the aliphatic trifluoromethyl group to this class of reactions.
Alkylation Reactions of the Carboxylic Acid Functionality
Alkylation of the carboxylic acid group, which results in the formation of an ester, is a fundamental transformation. While traditional methods like Fischer esterification are common, more advanced and novel methods have been explored for various carboxylic acids.
Boron Trifluoride Etherate-Mediated Alkylation Studies
A novel and unexpected method for the alkylation of carboxylic acids utilizes boron trifluoride etherate (BF₃·OEt₂) not as a catalyst in the presence of an alcohol, but as the direct alkylating agent and solvent. scispace.com This reaction involves the transfer of an ethyl group from the diethyl ether complex to the carboxylic acid, forming the corresponding ethyl ester. nih.gov The process is efficient for a wide range of both aromatic and aliphatic carboxylic acids, proceeding cleanly and often in high yields within short reaction times. scispace.com
This methodology is compatible with a variety of functional groups, including halogens, and nitro and amino groups. scispace.comnih.gov Research has demonstrated its applicability across numerous substrates, highlighting its potential utility for the ethylation of this compound. scispace.comresearchgate.net While the ortho-hydroxyl groups on aromatic carboxylic acids were found to be unaffected, meta- and para-hydroxyl groups were partially etherified, suggesting the tertiary hydroxyl group in the target molecule would likely remain intact under these conditions. scispace.com
| Carboxylic Acid Substrate | Product (Ethyl Ester) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Benzoic acid | Ethyl benzoate | 98 | 4 |
| p-Hydroxybenzoic acid | Ethyl p-hydroxybenzoate & Ethyl p-ethoxybenzoate | 58 (total) | 4 |
| p-Nitrobenzoic acid | Ethyl p-nitrobenzoate | 96 | 4 |
| Phenylacetic acid | Ethyl phenylacetate | 98 | 4 |
| Cyclohexanecarboxylic acid | Ethyl cyclohexanecarboxylate | 95 | 4 |
| Nicotinic acid | Ethyl nicotinate | 85 | Overnight |
Derivatization Strategies for Functional Group Interconversion
The presence of both hydroxyl and carboxylic acid groups allows for extensive derivatization of this compound through various functional group interconversion strategies.
Esterification Methodologies for Modified Derivatives
Beyond the boron trifluoride etherate method, several other esterification techniques can be applied. The classic Fischer-Speier esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), is a straightforward approach. For substrates sensitive to strong acids, milder conditions are preferable. The use of alkoxysilanes, such as tetramethoxysilane (B109134) (TMOS), has been shown to be a highly effective method for the selective methylation of 2-hydroxycarboxylic acids in methanol (B129727) at room temperature. nih.gov This method proceeds via a proposed reactive cyclic intermediate, leading to accelerated esterification compared to uncatalyzed reactions. nih.gov Other modern methods include using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or employing reagents such as XtalFluor-E for the direct esterification with perfluorinated alcohols. researchgate.net
Introduction of Diverse Functionalities (e.g., Halogenation, Amino Groups) for Synthetic Diversification
The hydroxyl and carboxylic acid groups serve as synthetic handles for introducing other functionalities.
Halogenation: The tertiary hydroxyl group can be substituted with a halogen. For example, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) could potentially replace the hydroxyl group with a chlorine or bromine atom, respectively. These reactions may require careful optimization to avoid side reactions involving the adjacent carboxylic acid.
Introduction of Amino Groups: An amino group can be introduced following halogenation. The resulting α-halo acid derivative could undergo nucleophilic substitution with ammonia (B1221849) or an amine to yield the corresponding α-amino acid. Alternatively, reductive amination of the corresponding α-keto acid (which could be conceptually formed by oxidation of the hydroxyl group, followed by C-C cleavage) is a common route to α-amino acids, though this would alter the carbon skeleton in this specific case. A more direct approach would be a Mitsunobu reaction on the hydroxyl group using a nitrogen nucleophile, or a Ritter reaction if a stable carbocation can be formed at the tertiary carbon. The alkylation reactions mentioned previously have been shown to be compatible with existing amino groups on the substrate molecule. scispace.com
Mechanistic Investigations and Theoretical Insights into the Chemistry of 4,4,4 Trifluoro 2 Hydroxy 2 Methylbutanoic Acid
Elucidation of Reaction Mechanisms in Synthesis and Transformation
The synthesis of intricately functionalized molecules like 4,4,4-trifluoro-2-hydroxy-2-methylbutanoic acid relies on sophisticated chemical transformations. Elucidating the mechanisms of these reactions is fundamental to achieving high efficiency and selectivity.
Catalytic Cycles in Transition Metal-Mediated Fluorination Reactions
Transition metal catalysis is a cornerstone for the introduction of trifluoromethyl groups into organic scaffolds. rsc.org One plausible route to a precursor of this compound is through the trifluoromethylation of a suitable carboxylic acid derivative. A prominent example is the decarboxylative trifluoromethylation of aliphatic carboxylic acids, which can be achieved through a dual copper-photoredox catalytic cycle. nih.govnih.gov
A proposed catalytic cycle for such a transformation is outlined below:
Formation of Active Photocatalyst: A photoredox catalyst, typically an iridium or ruthenium complex, is excited by visible light to a potent redox state.
Single Electron Transfer (SET): The excited photocatalyst oxidizes a carboxylate species, formed from the parent carboxylic acid, leading to a SET event that generates an alkyl radical via decarboxylation.
Formation of Cu(III) Intermediate: Concurrently, a Cu(I) complex reacts with an electrophilic trifluoromethylating reagent (e.g., Togni's or Umemoto's reagents) to form a high-valent Cu(III)-CF₃ species. nih.gov
Reductive Elimination: The alkyl radical is trapped by the Cu(III)-CF₃ complex. This is followed by a rapid reductive elimination step that forms the desired C-CF₃ bond and regenerates a Cu(I) catalyst. nih.gov
Catalyst Regeneration: The oxidized photocatalyst is reduced by another species in the reaction mixture, completing the photocatalytic cycle.
This dual catalytic system effectively couples the generation of a radical intermediate from an abundant carboxylic acid feedstock with a copper-mediated trifluoromethylation step. nih.gov
Table 1: Key Intermediates in a Hypothetical Dual Copper-Photoredox Decarboxylative Trifluoromethylation
| Intermediate | Role in Catalytic Cycle |
| Excited Photocatalyst [PC]* | Initiates the reaction via Single Electron Transfer (SET). |
| Alkyl Radical (R•) | Formed via decarboxylation; the species to be trifluoromethylated. |
| Cu(III)-CF₃ Complex | The key trifluoromethylating agent. |
| Cu(I) Catalyst | Regenerated after reductive elimination to continue the cycle. |
Proton Transfer Mechanisms in Biocatalytic Processes
Biocatalysis offers an environmentally benign and highly selective alternative for synthesizing complex fluorinated molecules. nih.govresearchgate.net Enzymes such as cytochrome P450s and polyketide synthases (PKS) could hypothetically be engineered to produce this compound. nih.govnih.gov
In a hypothetical PKS-mediated synthesis, a fluorinated building block like fluoromalonyl-CoA would be used. nih.gov The core carbon-carbon bond-forming reaction in PKS pathways is a Claisen condensation, a process fundamentally governed by proton transfers.
A generalized mechanism would involve:
Substrate Loading: The starter and extender units (e.g., a propionyl-ACP and fluoromalonyl-ACP) are loaded onto the acyl carrier protein (ACP) domains of the PKS.
Decarboxylation and Enolate Formation: The ketosynthase (KS) domain catalyzes the decarboxylation of the fluoromalonyl-ACP. This step is facilitated by precise proton transfers involving active site residues (e.g., histidine), which stabilize the resulting enolate intermediate. The electron-withdrawing nature of the fluorine atoms significantly impacts the pKa of the α-proton. nih.gov
Claisen Condensation: The generated enolate attacks the thioester carbonyl of the starter unit bound to the KS domain, forming a new C-C bond and a β-keto intermediate.
Post-Condensation Modifications: The β-keto group can then be subjected to a series of modifications, including reduction by a ketoreductase (KR) domain to form a hydroxyl group. This reduction involves the stereospecific transfer of a hydride from NADPH, followed by protonation of the resulting alkoxide by an acidic residue in the active site.
The precise control of proton transfer steps by the enzyme's active site architecture is critical for ensuring the high stereoselectivity often observed in biocatalytic reactions. youtube.com
Computational Chemistry and Molecular Modeling Studies
Computational methods provide invaluable, atom-level insights into the structure, reactivity, and dynamics of molecules, complementing experimental investigations. nih.gov
Quantum Mechanical (QM) Analyses of Reaction Pathways and Transition States
Quantum mechanics forms the theoretical basis for understanding chemical bonding and reactivity. QM analyses, particularly those employing Density Functional Theory (DFT), are used to map out the potential energy surface of a reaction. This allows for the identification of intermediates and, crucially, the high-energy transition states that govern reaction rates. For the synthesis of this compound, QM calculations can be used to investigate the feasibility of different proposed catalytic cycles by calculating the activation energies for key steps like oxidative addition and reductive elimination. researchgate.net These studies can help rationalize why a particular catalyst is effective or why a certain regio- or stereochemical outcome is observed. researchgate.net
Molecular Dynamics (MD) Simulations for Substrate Binding and Conformational Analysis
Molecular dynamics simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. acs.org For this compound, MD simulations are particularly useful for two main purposes:
Conformational Analysis: In solution, the molecule is not static but exists as an ensemble of different conformations due to the rotation around its single bonds. MD simulations can explore the conformational landscape, identify the most stable (lowest energy) conformers, and analyze intramolecular interactions, such as hydrogen bonding between the hydroxyl and carboxylic acid groups. acs.org
Substrate Binding: If this molecule is designed to be an enzyme inhibitor or a ligand for a receptor, MD simulations can model its binding process. acs.org By placing the molecule in a simulation box with the target protein and solvent, researchers can observe how it docks into the active site, identify the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex, and calculate the free energy of binding. nih.govacs.org Such simulations are crucial for understanding the structural basis of its biological activity and for guiding the rational design of more potent analogues. nih.gov
Table 2: Typical Parameters in a Molecular Dynamics Simulation
| Parameter | Description | Example Value/Method |
| Force Field | A set of parameters describing the potential energy of the system. | CHARMM36m, AMBER |
| Water Model | A model to simulate the behavior of water molecules. | TIP3P |
| Ensemble | The statistical mechanical ensemble defining the thermodynamic state. | NPT (constant Number of particles, Pressure, Temperature) |
| Simulation Time | The duration of the simulation. | 100-200 nanoseconds (ns) |
| Integrator | Algorithm used to solve the equations of motion. | Leapfrog integrator |
Density Functional Theory (DFT) for Electronic Structure Calculations and Reactivity Predictions
Density Functional Theory (DFT) is a powerful and widely used QM method for calculating the electronic structure of molecules. nih.gov By approximating the many-electron wavefunction with the spatially dependent electron density, DFT offers a balance of computational cost and accuracy. mdpi.com
For this compound, DFT calculations can predict a range of fundamental properties:
Optimized Geometry: Determination of the lowest-energy three-dimensional structure, including bond lengths and angles.
Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. mdpi.comacs.org
Electrostatic Potential: Mapping the electrostatic potential onto the molecule's surface reveals regions of positive (electron-poor) and negative (electron-rich) charge. This is critical for predicting non-covalent interactions, such as hydrogen bonding and sites susceptible to nucleophilic or electrophilic attack. mdpi.com
Reactivity Descriptors: DFT can be used to calculate various reactivity indices that predict how the molecule will behave in chemical reactions.
These theoretical calculations provide a detailed electronic picture that helps explain the molecule's behavior and predict its chemical properties, guiding further experimental work. nih.gov
Mechanistic Probes in Enzyme Systems
The unique electronic properties of organofluorine compounds, such as this compound, make them invaluable tools for probing the intricate mechanisms of enzyme-catalyzed reactions. The strong electron-withdrawing nature of the trifluoromethyl group can profoundly influence the stability of reaction intermediates and transition states, allowing researchers to distinguish between competing mechanistic pathways. This section explores the application of fluorinated substrate analogues in elucidating the mechanisms of two distinct enzyme classes: FMN-dependent L-2-hydroxy acid oxidizing enzymes and heme dehaloperoxidases.
A significant debate in the study of FMN-dependent L-2-hydroxy acid oxidizing enzymes, such as flavocytochrome b2 (L-lactate dehydrogenase), centers on the precise mechanism of substrate oxidation. nih.gov Two primary pathways have been proposed: the "carbanion mechanism" and the "hydride transfer mechanism". nih.gov
In the carbanion mechanism, the reaction is initiated by the abstraction of the substrate's α-hydrogen as a proton (a C-H bond cleavage) by an active site base, typically a histidine residue. This generates a carbanion intermediate, which then transfers an electron to the FMN cofactor. ebi.ac.uk Conversely, the hydride transfer mechanism proposes that the active site histidine facilitates the removal of the substrate's hydroxyl proton, followed by the direct transfer of the α-hydrogen with its pair of electrons (a hydride ion, H⁻) to the FMN. nih.gov
Fluorinated substrate analogues, such as trifluorolactate, serve as powerful mechanistic probes to differentiate between these two possibilities. The trifluoromethyl group is strongly electron-withdrawing, which has opposing effects on the key steps of each proposed mechanism. For a carbanion mechanism, the electron-withdrawing effect would stabilize the incipient negative charge on the α-carbon as the proton is abstracted, thus potentially accelerating the reaction. For a hydride transfer mechanism, the same inductive effect would destabilize the transition state by making the α-hydrogen more electropositive and therefore much more difficult to remove as a hydride ion. nih.gov
Studies on the reactivity of trifluorolactate with the flavocytochrome b2 flavodehydrogenase domain were conducted to test these hypotheses. The results help substantiate the different effects of fluorine substitution on FMN-dependent enzymes compared to NAD-dependent enzymes, for which hydride transfer is the established mechanism. nih.gov While specific kinetic constants for this compound are not detailed in the literature, the principles derived from analogues like trifluorolactate provide a clear framework for its expected behavior as a mechanistic probe.
Table 1: Predicted Effects of Trifluoromethyl Group on Competing Mechanisms
| Mechanism | Rate-Determining Step | Effect of Trifluoromethyl Group | Predicted Kinetic Outcome |
|---|---|---|---|
| Carbanion | Abstraction of α-proton (H⁺) to form a carbanion intermediate. | Inductively stabilizes the negative charge of the carbanion transition state. | Reaction rate may be similar to or faster than the non-fluorinated substrate. |
| Hydride Transfer | Transfer of α-hydride (H⁻) to the FMN cofactor. | Inductively destabilizes the transition state by increasing the positive character of the α-carbon and α-hydrogen. | Reaction rate is expected to be significantly slower than the non-fluorinated substrate. |
Heme dehaloperoxidases are enzymes capable of catalyzing the dehalogenation of aromatic compounds, a reaction of significant environmental interest. researchgate.net While they typically act on chlorinated and brominated substrates, their ability to cleave the highly stable carbon-fluorine bond has been a subject of intense investigation. researchgate.net Understanding the mechanism of enzymatic defluorination is challenging, and studies using fluorinated substrates like 2,4,6-trifluorophenol (B1297822) have provided critical insights. nih.gov
Computational and experimental studies suggest that the defluorination of fluorophenols does not proceed by direct nucleophilic attack on the C-F bond. Instead, a multi-step radical mechanism is proposed, initiated by the enzyme's highly reactive ferryl-oxo heme intermediate, known as Compound I. nih.govnih.gov
The proposed catalytic cycle begins with the abstraction of a hydrogen atom from the phenol's hydroxyl group by Compound I. This generates a phenoxy radical intermediate. nih.gov In a subsequent step termed "OH rebound," the hydroxyl group from the now heme-bound hydroxyl radical attacks the ortho or para position of the phenoxy radical. nih.gov This forms unstable intermediates, such as 2,4,6-trifluoro-4-hydroxycyclohexadienone or 2,4,6-trifluoro-6-hydroxycyclohexadienone. nih.gov The final, and likely rate-determining, step involves the elimination of a fluoride (B91410) ion, assisted by a proton, to yield the final benzoquinone product. researchgate.netnih.gov These mechanistic details, elucidated through the study of simple fluorinated aromatics, provide a foundational model for how enzymes might process more complex organofluorine compounds.
Table 2: Proposed Mechanistic Steps for Defluorination of 2,4,6-Trifluorophenol by Heme Dehaloperoxidase | Step | Description | Key Intermediates | | :--- | :--- | :--- | | 1 | Hydrogen Atom Abstraction | The enzyme's Compound I (Fe(IV)=O) abstracts the hydrogen atom from the phenolic -OH group. | Phenoxy radical of the substrate; Compound II (Fe(IV)-OH) of the enzyme. | | 2 | OH Rebound | The hydroxyl group bound to the heme rebounds, attacking the ortho or para carbon of the phenoxy radical. | 2,4,6-trifluoro-4-hydroxycyclohexadienone or 2,4,6-trifluoro-6-hydroxycyclohexadienone. | | 3 | Fluoride Elimination | Proton-assisted release of a fluoride ion (F⁻) from the cyclohexadienone intermediate. This is the rate-determining step. researchgate.net | Fluoride ion; Benzoquinone product (e.g., 2,6-difluoro-1,4-benzoquinone). | | 4 | Product Release | The final benzoquinone product is released from the active site, regenerating the resting state of the enzyme. | Free benzoquinone; Resting state enzyme. |
Advanced Research Applications of 4,4,4 Trifluoro 2 Hydroxy 2 Methylbutanoic Acid and Its Derivatives
Role as a Key Building Block in Complex Organic Synthesis
The utility of fluorinated molecules as building blocks in organic synthesis is well-established, owing to the unique properties conferred by fluorine atoms, such as increased metabolic stability and altered electronic characteristics. However, the application of 4,4,4-trifluoro-2-hydroxy-2-methylbutanoic acid in this capacity is not specifically documented in the contexts outlined below.
Precursor for Fluorinated Heterocyclic Compounds
Fluorinated heterocyclic compounds are of significant interest in medicinal chemistry and materials science. The synthesis of these structures often relies on versatile fluorinated starting materials. While numerous methods exist for the creation of fluorinated heterocycles, a direct synthetic pathway originating from this compound is not described in the available scientific literature. Research in this area tends to focus on other fluorinated precursors.
Intermediate in the Design of Novel Agrochemicals and Functional Materials
The development of new agrochemicals and functional materials often incorporates fluorinated moieties to enhance efficacy and stability. Trifluoromethyl-containing building blocks are particularly common in the synthesis of modern pesticides and herbicides. gugupharm.com However, a specific role for this compound as an intermediate in these applications is not documented. The literature points to the use of structurally related, but different, compounds in the agrochemical industry. Similarly, its application in the design of functional materials has not been reported.
Chiral Induction and Stereoselective Methodologies
Chiral molecules containing fluorine are highly valuable in asymmetric synthesis. The inherent chirality of this compound suggests its potential utility in stereoselective transformations.
Utilization as a Chiral Auxiliary in Asymmetric Transformations
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgscielo.org.mx These auxiliaries are critical tools in asymmetric synthesis, enabling the production of enantiomerically pure compounds. researchgate.net While many different types of chiral auxiliaries are known and utilized, including oxazolidinones and sulfur-based compounds, there is no available research demonstrating the use of this compound or its derivatives as a chiral auxiliary in asymmetric transformations. scielo.org.mxcollectionscanada.gc.ca
Kinetic Resolution Studies of Racemic Mixtures
Kinetic resolution is a widely used method for separating a racemic mixture into its constituent enantiomers. This technique relies on the differential reaction rates of the enantiomers with a chiral catalyst or reagent. The kinetic resolution of racemic alcohols and hydroxy acids is a common strategy for obtaining optically active compounds. beilstein-journals.orgnih.gov Although this methodology is well-suited for a chiral molecule like this compound, specific studies detailing its kinetic resolution or its use in the resolution of other racemic mixtures have not been published.
Fundamental Contributions to Organofluorine Chemistry
The introduction of fluorine and fluorine-containing groups, such as the trifluoromethyl (CF3) group, into organic molecules can dramatically alter their physical, chemical, and biological properties. The compound this compound serves as a valuable substrate for studying fundamental principles in organofluorine chemistry, particularly concerning the electronic and steric influence of the trifluoromethyl group in proximity to acidic and chiral centers.
Investigation of the Inductive and Steric Effects of the Trifluoromethyl Group in Acidic Systems
The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. This property, known as the negative inductive effect (-I effect), has profound consequences for the acidity of nearby functional groups. mdpi.com In this compound, the CF3 group is situated on the carbon beta to the carboxylic acid group.
Inductive Effects:
The strong electron-withdrawing nature of the trifluoromethyl group significantly increases the acidity of the carboxylic acid moiety compared to its non-fluorinated counterpart, 2-hydroxy-2-methylbutanoic acid. mdpi.com This effect is transmitted through the sigma bonds of the molecule, polarizing the O-H bond of the carboxyl group and facilitating the release of a proton (H+). The resulting carboxylate anion is stabilized by the dispersal of its negative charge, a stabilization that is enhanced by the inductive pull of the distant CF3 group. The increased acidity of fluorinated carboxylic acids is a well-documented phenomenon in organofluorine chemistry. mdpi.com
Steric Effects:
The trifluoromethyl group is also sterically more demanding than a methyl group. While the C-F bond is relatively short, the three fluorine atoms create a larger steric profile. In the context of this compound, this steric bulk can influence the molecule's conformation and its interactions with other molecules or biological targets.
Below is a comparative table of properties for this compound and its non-fluorinated analog.
| Property | This compound | 2-hydroxy-2-methylbutanoic acid |
| Molecular Formula | C5H7F3O3 | C5H10O3 |
| Molecular Weight | 172.11 g/mol | 118.13 g/mol |
| Predicted Acidity (pKa) | Lower (more acidic) due to -I effect of CF3 | Higher (less acidic) |
| Predicted Lipophilicity (XlogP) | 0.8 uni.lu | -0.1 (Predicted) |
Note: Experimental pKa values for this compound are not widely reported in the literature, but the trend is inferred from established principles of organofluorine chemistry.
Development of New Fluoroalkylation Reagents and Strategies
Fluoroalkylation, the introduction of a fluoroalkyl group into a molecule, is a critical strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netnih.govacs.org While the direct use of this compound as a fluoroalkylation reagent is not prominently described in the reviewed literature, the broader class of fluorinated carboxylic acids has been investigated in related transformations.
One relevant strategy is decarboxylative fluoroalkylation, where a carboxylic acid is converted into its corresponding fluoroalkyl analogue. nih.govnih.gov For instance, methods have been developed for the decarboxylative trifluoromethylation of aliphatic carboxylic acids using photoredox and copper catalysis. nih.govnih.gov These reactions proceed through a radical mechanism where the carboxyl group is removed and a trifluoromethyl group is installed. nih.govresearchgate.net Although not specifically demonstrated with this compound, such methodologies highlight a potential pathway for the transformation of fluorinated acids into other valuable trifluoromethyl-containing compounds.
The presence of the α-hydroxy group in this compound adds complexity and potential for unique reactivity, but could also be a site for side reactions under certain catalytic conditions. Further research is required to explore the utility of this specific compound or its derivatives in developing novel fluoroalkylation reagents or strategies, potentially leveraging the combined features of the carboxylic acid, α-hydroxy, and β-trifluoromethyl groups.
Coordination Chemistry Research
The field of coordination chemistry investigates the formation and properties of coordination complexes, which consist of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. Fluorinated organic molecules, including carboxylic acids, have attracted interest as ligands due to the unique electronic properties conferred by fluorine.
Exploration of Ligand Properties in Metal Complexation Studies
Alpha-hydroxycarboxylic acids are well-known chelating agents, meaning they can bind to a central metal ion through two or more donor atoms simultaneously, forming a stable ring structure. nih.gov In the case of this compound, both the carboxylic acid group and the α-hydroxy group can act as donor sites for a metal ion. The deprotonated form of the molecule, 4,4,4-trifluoro-2-hydroxy-2-methylbutanoate, can coordinate to a metal center via one of the carboxylate oxygen atoms and the oxygen atom of the hydroxyl group. This chelation forms a stable five-membered ring with the metal ion.
Studies on related polyfluorinated β-hydroxycarboxylic acids have confirmed their use as chelate ligands in coordination chemistry, highlighting the stability that such chelation imparts to the resulting metal complexes. nih.gov The coordination behavior of these ligands is influenced by both electronic and steric factors. nih.gov
The presence of the electron-withdrawing trifluoromethyl group in this compound can influence the properties of the resulting metal complexes in several ways:
Lewis Acidity of the Metal Center: The CF3 group can enhance the Lewis acidity of the coordinated metal center, potentially altering its catalytic activity or reactivity.
Solubility and Lipophilicity: The fluorinated tail can increase the lipophilicity of the metal complex, influencing its solubility in different solvents and its potential for applications in areas like catalysis in non-polar media or as NMR shift reagents.
While specific metal complexes of this compound are not extensively detailed in the literature, the established principles of coordination chemistry with analogous fluorinated α-hydroxy acids suggest it is a promising candidate for forming stable and electronically modified coordination compounds with a range of metal ions.
Analytical and Spectroscopic Methodologies in Research of 4,4,4 Trifluoro 2 Hydroxy 2 Methylbutanoic Acid
Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are indispensable for separating 4,4,4-trifluoro-2-hydroxy-2-methylbutanoic acid from starting materials, byproducts, and other impurities, both for assessing the purity of the final product and for monitoring the progress of a chemical reaction in real-time.
High-Performance Liquid Chromatography (HPLC) for Complex Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile hydroxy acids like this compound. Reversed-phase HPLC is particularly well-suited for this purpose. In a typical setup, a C18 column is used as the stationary phase, which effectively retains the compound based on its moderate polarity. chromatographyonline.com
The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), with an acid additive like trifluoroacetic acid (TFA) or formic acid. chromatographyonline.comresearchgate.net The acid serves to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention time stability. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a complex reaction mixture. chromatographyonline.com Detection is commonly achieved using a UV detector, typically monitoring wavelengths between 190–220 nm, or by coupling the HPLC system to a mass spectrometer (LC-MS) for enhanced sensitivity and specificity. researchgate.neted.ac.uk This technique is invaluable for determining the purity of synthesized batches and for tracking the consumption of reactants and formation of products during its synthesis. ed.ac.uk
High-Resolution Spectroscopic Characterization for Structural Elucidation of Novel Derivatives
Spectroscopic techniques are essential for the unambiguous determination of the molecular structure of this compound and any new derivatives synthesized from it.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the precise connectivity of atoms in a molecule.
¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the spectrum would show a singlet for the methyl (CH₃) protons, and a quartet for the methylene (B1212753) (CH₂) protons due to coupling with the three adjacent fluorine atoms. The hydroxyl (OH) protons from the alcohol and carboxylic acid groups would appear as broad singlets, whose chemical shifts are dependent on solvent and concentration. chemicalbook.com
¹³C NMR: The carbon NMR spectrum reveals the chemical environment of each carbon atom. Key signals would include those for the carbonyl carbon of the carboxylic acid, the quaternary carbon bonded to the hydroxyl and methyl groups, the methylene carbon adjacent to the trifluoromethyl group, the methyl carbon, and the carbon of the trifluoromethyl group, which would exhibit coupling with the fluorine atoms.
¹⁹F NMR: Fluorine-19 NMR is particularly important for fluorinated compounds. It would show a single signal, a triplet, for the three equivalent fluorine atoms of the CF₃ group, resulting from coupling to the two protons of the adjacent methylene (CH₂) group. This confirms the presence and electronic environment of the trifluoromethyl group.
Interactive Table: Predicted ¹H NMR and ¹³C NMR Chemical Shifts (Note: These are estimated values and can vary based on solvent and experimental conditions.)
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| -CH₃ | ¹H | ~1.5 | Singlet |
| -CH₂-CF₃ | ¹H | ~2.6 - 2.9 | Quartet |
| -OH (alcohol) | ¹H | Variable (broad) | Singlet |
| -COOH | ¹H | Variable (broad) | Singlet |
| -CH₃ | ¹³C | ~25 | Quartet |
| -CH₂-CF₃ | ¹³C | ~40 (quartet, JC-F ≈ 30 Hz) | Quartet |
| -C(OH)- | ¹³C | ~75 | Singlet |
| -CF₃ | ¹³C | ~125 (quartet, JC-F ≈ 280 Hz) | Quartet |
| -COOH | ¹³C | ~175 | Singlet |
Mass Spectrometry (MS) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Molecular Characterization
Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight. Using electrospray ionization (ESI) in negative ion mode, the compound is readily detected as the deprotonated molecule [M-H]⁻. chromatographyonline.com High-resolution mass spectrometry (HRMS) can provide the exact mass, which confirms the elemental composition.
Interactive Table: Predicted MS Adducts for C₅H₇F₃O₃ (MW: 172.03) uni.lu
| Adduct | Calculated m/z |
|---|---|
| [M-H]⁻ | 171.02745 |
| [M+H]⁺ | 173.04201 |
| [M+Na]⁺ | 195.02395 |
| [M+K]⁺ | 210.99789 |
| [M+HCOO]⁻ | 217.03293 |
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by a very broad absorption band for the O-H stretch of the hydrogen-bonded carboxylic acid, typically centered around 3000 cm⁻¹. The O-H stretch of the tertiary alcohol would also appear in this region. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid would be prominent around 1700-1725 cm⁻¹. Additionally, very strong absorptions in the 1100-1300 cm⁻¹ region would confirm the presence of the C-F bonds of the trifluoromethyl group. nih.gov
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides definitive proof of structure by mapping the electron density of a single crystal, allowing for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. Although the specific crystal structure for this compound is not detailed in the provided search results, analysis of the closely related compound rac-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid offers significant insight into the expected solid-state structure. researchgate.net
Interactive Table: Crystallographic Data for the Analog rac-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₅H₇F₃O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.9450(4) |
| b (Å) | 21.0079(10) |
| c (Å) | 8.5285(3) |
| β (°) | 101.240(2) |
| Volume (ų) | 1396.17(11) |
| Z (molecules/unit cell) | 8 |
Determination of Intermolecular and Intramolecular Hydrogen Bonding Networks
In the solid state, the structure of hydroxycarboxylic acids is dominated by hydrogen bonding. nih.govresearchgate.net X-ray diffraction analysis allows for the precise measurement of these interactions. For this compound, two primary types of hydrogen bonds are expected:
Intramolecular Hydrogen Bonding: A hydrogen bond may form between the hydrogen of the tertiary alcohol and the carbonyl oxygen of the carboxylic acid within the same molecule. nih.govresearchgate.net
Intermolecular Hydrogen Bonding: Strong O—H⋯O hydrogen bonds will exist between molecules. Typically, the carboxylic acid groups of two separate molecules will form a hydrogen-bonded dimer, a common structural motif for carboxylic acids. nih.gov Additionally, the hydroxyl groups can act as both donors and acceptors, linking molecules into extended chains or sheets. researchgate.net These extensive hydrogen-bonding networks are responsible for the compound's solid-state nature and influence its physical properties, such as melting point and solubility.
Analysis of Supramolecular Synthons and Crystal Packing Architectures of this compound Remains Elusive
Despite a thorough search of available scientific literature, detailed crystallographic data and a specific analysis of the supramolecular synthons and crystal packing architecture for the compound this compound could not be located. Research and publications providing the necessary structural details, such as single-crystal X-ray diffraction analysis, to fully characterize its solid-state arrangement appear to be unavailable in the public domain at this time.
In the study of crystal engineering and supramolecular chemistry, the analysis of synthons—reliable and robust intermolecular interactions—is crucial for understanding and predicting the formation of crystal structures. For a molecule like this compound, which possesses both a carboxylic acid and a hydroxyl group, a rich variety of hydrogen bonding motifs would be anticipated.
Typically, carboxylic acids are known to form strong, predictable hydrogen-bonded dimers, characterized by the R22(8) graph set notation. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially leading to the formation of chains or more complex networks. The presence of the trifluoromethyl group could also influence the crystal packing through weaker interactions, such as C-H···F or F···F contacts, although these are generally less dominant than the strong O-H···O hydrogen bonds.
While detailed experimental data for the title compound is not available, studies on structurally related fluorinated hydroxy acids provide some insight into the types of interactions that might be expected. For instance, research on similar compounds often reveals the presence of strong O-H···O hydrogen bonds that dictate the primary supramolecular assembly, leading to the formation of dimers, chains, or sheets. For example, in the crystal structure of rac-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid, O-H···O hydrogen bonds are the primary interactions governing the crystal packing. Similarly, the crystal structure of 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid showcases both intra- and intermolecular O-H···O hydrogen bonds, resulting in the formation of carboxylic acid dimers.
Without specific crystallographic data for this compound, any detailed description of its supramolecular synthons and crystal packing would be purely speculative. The precise arrangement of molecules in the solid state is a complex interplay of various intermolecular forces, and a definitive analysis requires experimental determination.
Current Challenges and Future Research Directions in the Chemistry of 4,4,4 Trifluoro 2 Hydroxy 2 Methylbutanoic Acid
Development of Sustainable and Atom-Economical Synthetic Pathways for Fluorinated Carboxylic Acids
A primary challenge in the synthesis of fluorinated carboxylic acids, including 4,4,4-trifluoro-2-hydroxy-2-methylbutanoic acid, is the development of environmentally benign and efficient synthetic routes. Traditional methods often rely on harsh reagents and produce significant waste.
Future research is increasingly focused on sustainable approaches. One promising avenue is the use of organic electrolysis to synthesize fluorine-containing aromatic carboxylic acids from readily available fluorinated aromatic compounds and carbon dioxide, a method that has shown good yields. hokudai.ac.jp Another area of development is the direct synthesis of acyl fluorides from carboxylic acids using bench-stable solid reagents, which avoids the need for toxic and volatile additives. nih.govresearchgate.net These methods offer a more environmentally friendly and efficient alternative to conventional approaches. researchgate.net
Table 1: Comparison of Synthetic Methods for Fluorinated Carboxylic Acid Derivatives
| Method | Reagents | Advantages | Challenges |
| Traditional Deoxyfluorination | DAST, Deoxo-Fluor | Effective for a range of substrates | Use of hazardous reagents, moisture sensitivity |
| CpFluor Reagent | 3,3-Difluoro-1,2-diphenylcyclopropene | Bench-stable, neutral conditions | May require elevated temperatures |
| (Me4N)SCF3 Reagent | (Me4N)SCF3 | Base- and additive-free, room temperature | Substrate scope may be limited |
| Organic Electrolysis | Fluorinated aromatics, CO2, electricity | Utilizes abundant starting materials, regioselective | Primarily demonstrated for aromatic systems |
Exploration of Novel Biocatalytic Systems for Enantioselective Access to Fluorinated Chiral Building Blocks
The creation of enantiomerically pure fluorinated compounds is of paramount importance, particularly for pharmaceutical applications. Biocatalysis offers a powerful tool for achieving high enantioselectivity under mild reaction conditions. nih.gov
The exploration of novel biocatalytic systems is a key area of future research. Enzymes such as aldolases and transaminases have been employed for the asymmetric synthesis of chiral fluorinated building blocks. researchgate.netresearchgate.net For instance, threonine aldolase (B8822740) has been used in the synthesis of fluorinated β-hydroxy-α-amino acids. researchgate.net The development of enzymatic platforms for highly enantioselective reactions, such as carbene B-H bond insertion to yield versatile α-trifluoromethylated organoborons, is expanding the scope of biocatalysis in organofluorine synthesis. acs.org Future work will likely focus on discovering and engineering new enzymes with enhanced stability, broader substrate scope, and higher catalytic efficiency for the synthesis of complex fluorinated molecules. nih.govacs.org
Table 2: Examples of Biocatalytic Systems for Fluorinated Compounds
| Enzyme Class | Reaction Type | Example Substrate/Product | Key Advantages |
| Aldolases | Aldol (B89426) addition | Synthesis of fluorinated β-hydroxy-α-amino acids | High stereocontrol, mild conditions |
| Transaminases | Reductive amination | Conversion of fluorinated ketones to chiral amines | High enantioselectivity |
| Lipases | Kinetic resolution | Resolution of racemic fluorinated alcohols and esters | Broad substrate scope, high activity |
| Ene Reductases | Asymmetric reduction | Synthesis of chiral alkyl fluorides from α-fluoroenones | High yield and selectivity |
| Cytochrome P450 Monooxygenases | Hydroxylation | Regio- and stereoselective hydroxylation | Unmatched selectivity for specific C-H bonds |
Advanced Computational Modeling for Predictive Reactivity and Selectivity in Fluorine Chemistry
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of fluorinated compounds. Density Functional Theory (DFT) and other quantum chemical methods can provide valuable insights into reaction mechanisms, spectroscopic properties, and the influence of fluorine on molecular structure and reactivity. nih.govresearchgate.net
Advanced computational modeling is crucial for overcoming the challenges associated with the unpredictable effects of fluorination. nih.govacs.org Future research will leverage computational tools to:
Predict Reaction Outcomes: By modeling transition states and reaction pathways, computational studies can guide the design of more efficient and selective syntheses. researchgate.net
Understand Spectroscopic Data: Computational prediction of NMR spectra, for example, can aid in the identification and characterization of novel fluorinated products. nih.gov
Design Novel Catalysts: Modeling enzyme active sites and catalyst-substrate interactions can facilitate the rational design of new biocatalysts and chemocatalysts for fluorination reactions. acs.org
The synergy between computational and experimental approaches will continue to be a driving force in advancing fluorine chemistry. fu-berlin.de
Expanding the Scope of Derivatization for Diverse Academic and Industrial Applications
Derivatization of this compound is key to unlocking its full potential in various applications. The presence of both a hydroxyl and a carboxylic acid group allows for a wide range of chemical modifications. nih.govgcms.cz
Future research will focus on developing novel derivatization strategies to create a diverse library of compounds with tailored properties. This includes the synthesis of esters, amides, and other functionalized molecules. cas.cnacs.org The resulting derivatives could find applications in:
Medicinal Chemistry: As building blocks for the synthesis of new pharmaceuticals. researchgate.net The introduction of the trifluoromethyl group can enhance metabolic stability and binding affinity. researchgate.net
Materials Science: For the development of new polymers and functional materials with unique thermal and chemical properties.
Agrochemicals: In the design of novel pesticides and herbicides.
The development of efficient and selective derivatization techniques is crucial for exploring the structure-activity relationships of these new compounds. sigmaaldrich.comresearchgate.net
Unveiling Further Mechanistic Complexities of Fluorinated Alpha-Hydroxy Acid Transformations
A thorough understanding of the reaction mechanisms governing the transformations of fluorinated alpha-hydroxy acids is essential for controlling reaction outcomes and designing new synthetic methods. The electronic effects of the trifluoromethyl group can significantly influence the reactivity of the adjacent hydroxyl and carboxylic acid functionalities.
Future mechanistic studies will likely employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, along with computational modeling. rsc.org Key areas of investigation include:
Nucleophilic Substitution Reactions: Understanding the factors that control the substitution at the alpha-carbon.
Elimination Reactions: Investigating the conditions that favor dehydration to form unsaturated fluorinated compounds.
Rearrangements: Exploring the potential for novel molecular rearrangements under specific reaction conditions. youtube.comyoutube.com
A deeper mechanistic understanding will pave the way for the development of novel and more efficient synthetic transformations of this compound and related compounds. masterorganicchemistry.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
